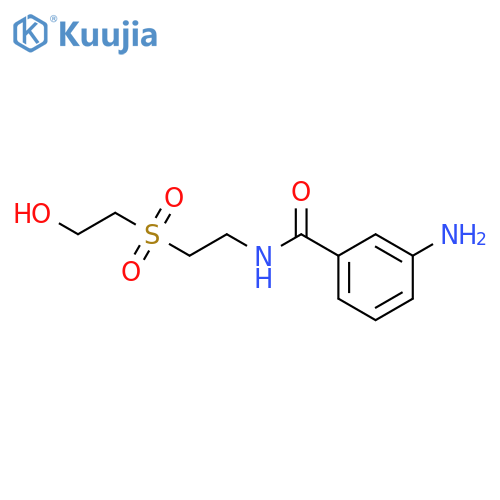Cas no 107294-87-1 (3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide)

107294-87-1 structure
商品名:3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide
3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide
- 3-Amino-N-{2-[(2-hydroxyethyl)sulfonyl]ethyl}benzamide
- Benzamide, 3-amino-N-[2-[(2-hydroxyethyl)sulfonyl]ethyl]-
- ZR CMV2SW2Q
- 3-AMINO-N-[2-(2-HYDROXYETHYL)SULFONYL]ETHYL BENZAMIDE
- 107294-87-1
- 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide
- SCHEMBL8517143
- AKOS015912014
- 3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide
-
- インチ: InChI=1S/C11H16N2O4S/c12-10-3-1-2-9(8-10)11(15)13-4-6-18(16,17)7-5-14/h1-3,8,14H,4-7,12H2,(H,13,15)
- InChIKey: CNJXPCYNPBIQRD-UHFFFAOYSA-N
- ほほえんだ: OCCS(CCNC(C1=CC=CC(N)=C1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 272.08300
- どういたいしつりょう: 272.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- 密度みつど: 1.361
- ふってん: 625.501°C at 760 mmHg
- フラッシュポイント: 332.091°C
- 屈折率: 1.591
- PSA: 117.87000
- LogP: 1.45860
3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A293785-100mg |
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide |
107294-87-1 | 100mg |
$ 265.00 | 2022-06-08 | ||
| TRC | A293785-250mg |
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide |
107294-87-1 | 250mg |
$ 550.00 | 2022-06-08 | ||
| TRC | A293785-500mg |
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide |
107294-87-1 | 500mg |
$ 880.00 | 2022-06-08 |
3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide 関連文献
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
107294-87-1 (3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
